1,2-Thiazole-4-sulfonamide
Description
Properties
CAS No. |
88947-24-4 |
|---|---|
Molecular Formula |
C3H4N2O2S2 |
Molecular Weight |
164.21 g/mol |
IUPAC Name |
1,2-thiazole-4-sulfonamide |
InChI |
InChI=1S/C3H4N2O2S2/c4-9(6,7)3-1-5-8-2-3/h1-2H,(H2,4,6,7) |
InChI Key |
SBSOCHQKICWYNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NS1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Sulfonylation Reaction
The sulfonylation of 2-aminothiazole is typically carried out by reacting it with an aryl or alkyl sulfonyl chloride in the presence of a base such as sodium acetate or sodium carbonate. The reaction conditions and workup are as follows:
| Parameter | Typical Conditions |
|---|---|
| Starting materials | 2-Aminothiazole (1 equiv), sulfonyl chloride (1.2–1.5 equiv) |
| Solvent | Water or dichloromethane (DCM) |
| Base | Sodium acetate or sodium carbonate (1.5–2 equiv) |
| Temperature | 80–85 °C (aqueous) or room temperature (DCM) |
| Reaction time | 4–8 hours (aqueous), or until completion monitored by TLC (DCM) |
| Workup | Filtration of solid product (aqueous), or extraction with DCM (organic) |
| Purification | Recrystallization from ethanol or column chromatography |
Example:
Synthesis of 4-methyl-N-(thiazol-2-yl)benzenesulfonamide:
Alkylation of N-Sulfonylated Intermediates
In some cases, the sulfonamide nitrogen is further alkylated to produce derivatives with enhanced properties. This step involves:
- Treatment of the N-sulfonylated intermediate with alkylating agents such as alkyl halides.
- Use of solvents like dimethylformamide (DMF) and bases such as calcium hydride.
- Reaction temperatures around 50–55 °C with stirring.
- Reaction monitoring by TLC.
- Purification by recrystallization or chromatography.
This step yields alkylated 1,2-thiazole sulfonamides in high yields (typically >80%).
Alternative Solvent and Base Systems
Some protocols utilize organic solvents like dichloromethane at room temperature with sodium carbonate as the base. This milder condition is suitable for sensitive substituents on the sulfonyl chloride and provides good yields (40–70% range). The organic layer is dried over anhydrous sodium sulfate and purified by recrystallization or silica gel chromatography.
Representative Data Table of Preparation Conditions and Yields
Purification and Characterization
- Recrystallization solvents commonly include absolute ethanol or ethyl acetate.
- Column chromatography on silica gel is used for further purification when necessary.
- Characterization is confirmed by:
- FTIR : Identification of sulfonamide S=O stretches (~1150–1350 cm⁻¹), NH bending.
- NMR : Characteristic chemical shifts for thiazole protons and aromatic protons.
- Mass spectrometry : Molecular ion peaks consistent with expected molecular weights.
- Melting point : Consistent with literature values for purity assessment.
Summary and Professional Insights
The preparation of 1,2-thiazole-4-sulfonamide compounds is reliably achieved through sulfonylation of 2-aminothiazole with sulfonyl chlorides under mild to moderate conditions. The reaction is typically conducted in aqueous media with sodium acetate or sodium carbonate as base, or alternatively in organic solvents like dichloromethane. The reaction proceeds efficiently at 80–85 °C or room temperature depending on the solvent system. Subsequent alkylation of the sulfonamide nitrogen allows for structural diversification.
The methods are well-documented, reproducible, and yield high-purity products suitable for biological evaluation. Spectroscopic and chromatographic techniques confirm the structural integrity and purity of the synthesized compounds. This synthetic route is versatile and amenable to scale-up, making it valuable for drug discovery and development programs involving thiazole sulfonamide derivatives.
Chemical Reactions Analysis
Types of Reactions
1,2-Thiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aromatic diazonium salts are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1,2-Thiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its antimicrobial, antifungal, antiviral, and anticancer properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 1,2-Thiazole-4-sulfonamide involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1,2-Thiazole-4-sulfonamide with structurally and functionally related sulfonamide derivatives, focusing on molecular features, stability, and applications. Key compounds include 1,3,4-thiadiazole sulfonamides (e.g., acetazolamide) and their derivatives from pharmacopeial standards .
Table 1: Structural and Functional Comparison
Key Findings:
Structural Impact on Bioactivity :
- The 1,3,4-thiadiazole core (e.g., acetazolamide) enhances binding to carbonic anhydrase due to its planar structure and dual nitrogen atoms, which facilitate hydrogen bonding . In contrast, the thiazole ring in 1,2-Thiazole-4-sulfonamide may exhibit weaker enzyme affinity due to reduced electronegativity and steric differences.
- Substituent Position : Sulfonamide groups at the 2-position in thiadiazoles (vs. 4-position in thiazoles) optimize steric alignment with enzyme active sites, as seen in acetazolamide’s clinical efficacy .
Physicochemical Properties :
- Solubility : Thiadiazole sulfonamides (e.g., 5-acetamido-1,3,4-thiadiazole-2-sulfonic acid) exhibit higher aqueous solubility than thiazole analogs due to additional polar groups (e.g., acetamido) .
- Stability : Thiadiazole derivatives like N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide show greater thermal stability compared to thiazoles, attributed to stronger S-N and S-C bonds .
Pharmacopeial Standards :
- USP41 guidelines specify stringent quality criteria for thiadiazole sulfonamides, including ≤0.5% water content and storage in tight containers at room temperature . These standards may extrapolate to 1,2-Thiazole-4-sulfonamide for industrial applications.
Biological Activity
1,2-Thiazole-4-sulfonamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
1,2-Thiazole-4-sulfonamide is characterized by a thiazole ring substituted with a sulfonamide group. The synthesis typically involves the reaction of thiazole derivatives with sulfonyl chlorides or other sulfonamide precursors. Various studies have reported novel synthetic routes that enhance yield and purity while allowing for the introduction of different substituents on the thiazole ring to optimize biological activity .
Antimicrobial Activity
1,2-Thiazole-4-sulfonamide derivatives have shown promising antimicrobial properties against various bacterial strains. For instance, compounds synthesized with thiazole and sulfonamide moieties displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited enhanced efficacy when used in combination with cell-penetrating peptides, suggesting a potential strategy for overcoming bacterial resistance .
Anticancer Properties
Research indicates that 1,2-thiazole-4-sulfonamide analogs possess notable anticancer activity. A study evaluated several thiazole-sulfanilamide derivatives for their cytotoxic effects on MCF-7 breast cancer cells. One compound (M5) demonstrated an IC50 value of 18.53 µg/ml, comparable to the standard drug cisplatin . These findings highlight the potential of these compounds as candidates for further development in cancer therapy.
Anti-Alzheimer's Activity
Recent investigations into the anti-Alzheimer's potential of thiazole-bearing sulfonamides revealed that certain analogs exhibit potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, one analog showed an IC50 value of 0.10 µM for AChE, significantly lower than that of donepezil, a commonly used Alzheimer's medication . This suggests that these compounds could serve as effective alternatives or adjuncts in Alzheimer's treatment.
The biological activity of 1,2-thiazole-4-sulfonamide is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in disease processes. For instance, they can inhibit AChE and BuChE, which are crucial in Alzheimer's pathology .
- Cellular Interactions : The ability to penetrate cellular membranes and interact with intracellular targets enhances their therapeutic potential. The incorporation of cell-penetrating peptides has been shown to improve the bioavailability and efficacy of these compounds .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for preparing 1,2-thiazole-4-sulfonamide derivatives, and what analytical techniques are used for characterization?
Methodological Answer: The synthesis typically involves cyclization of precursor molecules (e.g., ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate) using reagents like Lawesson’s reagent, followed by oxidative chlorination to form sulfonyl chloride intermediates. These intermediates are then reacted with amines to yield sulfonamide derivatives . For example, thiazole-bearing sulfonamides are synthesized by refluxing sulfonyl chlorides with hydrazine hydrate in ethanol, forming sulfonohydrazides as intermediates . Characterization Techniques:
Q. How are in vitro antitumor activity assays designed for evaluating 1,2-thiazole-4-sulfonamide derivatives?
Methodological Answer: Assays involve screening against a panel of cancer cell lines (e.g., NCI-60) to determine IC₅₀ values. Compounds are dissolved in DMSO and tested at concentrations ranging from 0.1–100 μM. Cell viability is measured via MTT or SRB assays after 48–72 hours of exposure. Positive controls (e.g., doxorubicin) and solvent controls ensure assay validity. For example, 5-phenyl-1,3-thiazole-4-sulfonamide derivatives showed selective activity against leukemia and colon cancer cell lines .
Q. Table 1: Example Antitumor Activity Data
| Compound ID | Cell Line (Tested) | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 5-phenyl derivative | HL-60 (Leukemia) | 2.3 | |
| Hybrid quinoxaline | HCT-116 (Colon) | 4.7 |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 1,2-thiazole-4-sulfonamide derivatives across different studies?
Methodological Answer: Contradictions often arise from variations in experimental conditions, such as:
- Cell Line Heterogeneity : Genetic differences between cell subclones (e.g., HL-60 vs. K562 leukemias) .
- Assay Protocols : Differences in incubation time, serum concentration, or readout methods (e.g., MTT vs. ATP-based luminescence).
- Compound Solubility : DMSO concentration thresholds (>0.1% can induce cytotoxicity).
Resolution Strategy: - Meta-Analysis : Compare datasets using standardized metrics (e.g., log-transformed IC₅₀).
- Dose-Response Validation : Repeat assays under harmonized conditions.
- Mechanistic Studies : Use transcriptomics/proteomics to identify target pathways and contextualize activity variations .
Q. What methodologies optimize the reaction conditions for synthesizing 1,2-thiazole-4-sulfonamide analogs with high yields?
Methodological Answer: Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance sulfonohydrazide formation .
- Catalyst Use : Lewis acids (e.g., ZnCl₂) accelerate cyclization steps.
- Temperature Control : Reflux conditions (40–80°C) balance reaction rate and side-product minimization .
Case Study:
Optimization of 3,5-diphenyl-1,2,4-thiadiazole synthesis achieved 85% yield by replacing conventional heating with microwave-assisted methods, reducing reaction time from 12 hours to 30 minutes .
Q. Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Solvent | Ethanol | +20% | |
| Catalyst | ZnCl₂ | +15% | |
| Heating Method | Microwave | +30% |
Q. How can computational docking studies guide the design of 1,2-thiazole-4-sulfonamide hybrids with enhanced bioactivity?
Methodological Answer: Molecular docking against target proteins (e.g., EGFR, tubulin) identifies critical binding interactions. For instance:
- Quinoxaline-linked hybrids showed strong hydrogen bonding with EGFR’s ATP-binding pocket .
- Triazole-thiophene derivatives exhibited π-π stacking interactions in tubulin’s colchicine site .
Workflow:
Protein Preparation : Retrieve crystal structures from PDB (e.g., 1M17 for EGFR).
Ligand Docking : Use AutoDock Vina with flexible side chains.
Binding Affinity Analysis : Rank compounds by ΔG values and validate via MD simulations .
Q. What strategies validate the reproducibility of sulfonamide derivative synthesis in independent laboratories?
Methodological Answer:
- Detailed Protocols : Specify stoichiometry, solvent purity, and equipment (e.g., "reflux at 80°C for 5 h in anhydrous ethanol").
- Open Data Sharing : Deposit raw spectral data (NMR, MS) in repositories like PubChem .
- Collaborative Trials : Cross-validate yields/activity via multi-institutional studies, as seen in hybrid quinoxaline-triazole synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
